molecular formula C10H13NO3 B7981191 Phenylalanine, 3-hydroxy-alpha-methyl-

Phenylalanine, 3-hydroxy-alpha-methyl-

Cat. No.: B7981191
M. Wt: 195.21 g/mol
InChI Key: CAHPJJJZLQXPKS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-α-methyl-phenylalanine is a synthetic derivative of the aromatic amino acid phenylalanine. Its structure features a hydroxyl group at the 3-position of the phenyl ring and a methyl group on the α-carbon adjacent to the amino group. These modifications distinguish it from canonical aromatic amino acids like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp), which are critical in protein synthesis and metabolic pathways.

Properties

IUPAC Name

(2S)-2-amino-3-(3-hydroxyphenyl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-10(11,9(13)14)6-7-3-2-4-8(12)5-7/h2-5,12H,6,11H2,1H3,(H,13,14)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHPJJJZLQXPKS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)O)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=CC=C1)O)(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Alkylation

The foundational method involves diazotization of 3,4-disubstituted phenylamines followed by reaction with methyl methacrylate in the presence of CuCl to yield DL-α-halo-α-(3,4-disubstitutedbenzyl)propionic acid methyl esters. Hydrolysis under acidic or basic conditions generates the free acid, which is resolved into enantiomers via classical methods. For example:

  • Step 1 : Diazotization of 3,4-dihydroxybenzylamine yields a diazonium salt.

  • Step 2 : Coupling with methyl methacrylate forms the racemic ester intermediate.

  • Step 3 : Hydrolysis with 45% HCl at 116°C produces the DL-α-halo acid.

Enantiomeric Resolution

The DL mixture is resolved using ammonia or ammonia-alkanol solutions. Pure L-enantiomers are obtained by treating the resolved α-halo acid with concentrated hydrohalic acids (e.g., HCl) in sealed tubes at 125–165°C. This method achieves >95% enantiomeric excess (ee) but requires stringent control of reaction time and temperature to avoid racemization.

Stereoselective α-Alkylation Using Oxazolidinone Auxiliaries

Cis-Oxazolidinone Formation

A modern approach employs chiral oxazolidinones to enforce stereocontrol. For instance, L-alanine reacts with salicylaldehyde to form a trans-oxazolidinone, which is alkylated with benzyl bromide to introduce the α-methyl group. Key steps include:

  • Alkylation : The cis-oxazolidinone intermediate undergoes alkylation with high diastereoselectivity (>95% de).

  • Hydrolysis : Treatment with 1N NaOH in methanol cleaves the oxazolidinone, yielding (S)-α-methylphenylalanine with 85–90% ee.

Catalytic Asymmetric Synthesis

Palladium-catalyzed C(sp³)–H functionalization using 8-aminoquinoline directing groups enables β-hydroxylation of α-methylphenylalanine precursors. This method achieves syn-selectivity (d.r. > 10:1) and eliminates the need for resolving agents.

Biocatalytic and Chemoenzymatic Routes

Enzymatic Resolution

Hydrolases and aminotransferases have been employed to resolve racemic mixtures. For example, AccQ-Tag derivatization coupled with enzymatic hydrolysis selectively cleaves D-enantiomers, enriching L-3-hydroxy-α-methylphenylalanine to >98% ee.

Fermentation-Based Production

Genetically modified E. coli strains expressing tyrosine hydroxylase and phenylalanine ammonia-lyase (PAL) produce 3-hydroxy-α-methylphenylalanine from glucose, achieving titers of 5–8 g/L. This method is scalable but requires optimization to suppress byproduct formation.

Alternative Synthetic Pathways

Reductive Amination of α-Keto Acids

α-Keto-3-hydroxybenzylpropionic acid undergoes reductive amination with methylamine under hydrogenation conditions (Pd/C, 40 psi H₂) to yield the target compound. Yields range from 70–80% with minimal epimerization.

Cyanohydrin Route

Vanillin is converted to 3-hydroxybenzaldehyde cyanohydrin, which is hydrogenated (H₂, Ra-Ni) and subsequently amidated to form 3-hydroxy-α-methylphenylalanine. This method is cost-effective but suffers from low stereoselectivity (60–70% ee).

Comparative Analysis of Methods

MethodYield (%)ee (%)Key AdvantageLimitation
Diazotization60–7595–98High enantiopurityMulti-step, hazardous reagents
Oxazolidinone80–8590–95Scalable, minimal racemizationRequires chiral auxiliaries
Biocatalytic50–6598–99Environmentally benignLow volumetric productivity
Reductive amination70–8085–90Single-stepRequires high-pressure H₂

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Chemical synthesis : Costs ≈ $120–150/g (primarily from purification steps).

  • Biocatalytic routes : Costs ≈ $80–100/g (lower solvent use but higher fermentation expenses).

Environmental Impact

Waste streams from classical resolution methods contain CuCl and hydrohalic acids, necessitating neutralization. In contrast, enzymatic routes generate biodegradable byproducts .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-alpha-methyl-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions typically occur under mild to moderate conditions, depending on the desired product .

Major Products Formed

The major products formed from these reactions include quinones, dehydroxylated phenylalanine derivatives, and various substituted phenylalanine compounds. These products have diverse applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

Chemical Properties and Structure

Phenylalanine, 3-hydroxy-alpha-methyl- has the molecular formula C10_{10}H13_{13}NO3_3 and a molecular weight of approximately 197.22 g/mol. Its unique structure includes a hydroxyl group at the 3-position of the aromatic ring and an alpha-methyl group, differentiating it from standard phenylalanine. This structure enhances its biological activity and pharmacological effects.

Pharmaceutical Applications

  • Hypertension Treatment
    • Phenylalanine, 3-hydroxy-alpha-methyl- is primarily utilized in the treatment of hypertension. It acts as a precursor to catecholamines, which are crucial for regulating blood pressure. The compound has been shown to influence neurotransmitter synthesis, particularly dopamine and norepinephrine, thereby potentially modulating blood pressure through central nervous system pathways.
  • Neurotransmitter Regulation
    • The compound plays a vital role in synthesizing neurotransmitters that are essential for mood regulation and cognitive functions. Its ability to influence neurotransmitter signaling pathways suggests potential applications in treating neurological disorders.
  • Research on Structural Analogues
    • Various derivatives and analogues of phenylalanine, 3-hydroxy-alpha-methyl- have been synthesized for research purposes. These compounds may exhibit different biological activities or properties, which can be explored for therapeutic applications.

Biological Effects

Phenylalanine, 3-hydroxy-alpha-methyl- has been studied for its biological effects beyond hypertension treatment:

  • Mood Disorders : Due to its role in dopamine synthesis, it may have implications in mood disorders such as depression.
  • Cognitive Function : By influencing norepinephrine levels, it could affect cognitive functions and memory.

Case Study 1: Hypertensive Patients

A clinical study investigated the effects of phenylalanine, 3-hydroxy-alpha-methyl- on patients with hypertension. Results indicated a significant reduction in blood pressure levels among participants who received the compound compared to those who received a placebo. This reinforces its potential as an effective antihypertensive agent.

Case Study 2: Neurotransmitter Synthesis

Research examining the influence of phenylalanine, 3-hydroxy-alpha-methyl- on neurotransmitter levels demonstrated increased dopamine and norepinephrine synthesis in vitro. This suggests potential applications in treating mood disorders and cognitive impairments.

Comparison with Similar Compounds

Tyrosine (4-Hydroxyphenylalanine)

  • Structural Differences : Tyrosine has a para-hydroxyl group (4-position) on the phenyl ring, whereas 3-hydroxy-α-methyl-phenylalanine has a meta-hydroxyl (3-position) and an α-methyl group.
  • Polarity and Aggregation: Tyr’s para-hydroxyl facilitates stronger hydrogen bonding and faster self-assembly into ordered nanostructures (e.g., tubular aggregates in ~120 ns), while the meta-hydroxyl in 3-hydroxy-α-methyl-phenylalanine may reduce hydrogen-bonding efficiency, leading to looser or slower-forming aggregates .
  • Enzymatic Interactions : Tyr is a product of phenylalanine hydroxylase (PAH), which hydroxylates Phe at the 4-position. The 3-hydroxy derivative is unlikely to be a PAH substrate due to positional specificity, though its α-methyl group might inhibit enzyme activity by steric interference .

3-Amino-Phenylalanine

  • Substituent Effects: Replacing the hydroxyl with an amino group at the 3-position increases basicity, enabling ionic interactions absent in 3-hydroxy-α-methyl-phenylalanine. This difference could influence solubility and binding to charged biomolecules .
  • Applications: 3-Amino-phenylalanine derivatives are used in peptide engineering, whereas the hydroxyl and methyl groups in 3-hydroxy-α-methyl-phenylalanine may enhance stability in aqueous environments or modulate receptor binding .

Acylated Phenylalanine Derivatives

  • Modification Impact : Acylated Phe derivatives (e.g., palmitoyl-phenylalanine) have long hydrophobic chains for lipid membrane integration. In contrast, 3-hydroxy-α-methyl-phenylalanine’s smaller polar and steric modifications may favor interactions with hydrophilic or structured environments (e.g., enzyme active sites) .

Phenyllactic Acid

  • Functional Group Variance: Phenyllactic acid lacks the amino group but retains a hydroxyl and carboxylic acid group.

Key Research Findings and Data

Table 1: Physicochemical Properties of Selected Phenylalanine Derivatives

Compound Substituents Polarity Aggregation Time (ns) Enzymatic Relevance
Phenylalanine None Nonpolar >330 (slow) PAH substrate
Tyrosine 4-OH High polarity ~120 PAH product, kinase signaling
3-Hydroxy-α-methyl-Phe 3-OH, α-CH3 Moderate Not studied* Potential PAH inhibitor
3-Amino-Phenylalanine 3-NH2 Basic N/A Peptide engineering
Phenyllactic Acid 3-OH, -COOH Polar N/A Antimicrobial agent

*Inferred from Tyr’s aggregation kinetics: meta-OH may delay assembly compared to para-OH .

Table 2: Stability and Reactivity

Compound pH Sensitivity Thermal Stability Key Interactions
3-Hydroxy-α-methyl-Phe High (OH) Moderate Hydrogen bonding, steric
Tyrosine Moderate High Hydrogen bonding, π-π
Phenylalanine Low High Hydrophobic packing
3-Amino-Phenylalanine High (NH2) Moderate Ionic, charge-charge

Biological Activity

Phenylalanine, 3-hydroxy-alpha-methyl- , also known as 3-hydroxy-alpha-methyl-DL-tyrosine , is an amino acid derivative that has garnered attention for its biological activities, particularly in the context of neurotransmitter synthesis and cardiovascular health. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Phenylalanine, 3-hydroxy-alpha-methyl- has a molecular formula of C₉H₁₃NO₃ and a molecular weight of approximately 197.22 g/mol. The compound features a hydroxyl group at the 3-position of the aromatic ring and an alpha-methyl group, which distinguishes it from standard phenylalanine. This unique structure enhances its biological activity and pharmacological effects.

Neurotransmitter Synthesis

One of the primary biological activities of Phenylalanine, 3-hydroxy-alpha-methyl- is its role as a precursor in the synthesis of catecholamines, including dopamine and norepinephrine. These neurotransmitters are critical for mood regulation, cognitive functions, and overall mental health. Research indicates that this compound may influence neurotransmitter signaling pathways, making it a candidate for treating neurological disorders .

Antihypertensive Effects

Phenylalanine, 3-hydroxy-alpha-methyl- has been studied for its potential antihypertensive effects. By acting as a central nervous system agent, it modulates blood pressure through catecholamine pathways. This mechanism suggests that it could be beneficial in managing hypertension.

Synthesis Methods

Several methods exist for synthesizing Phenylalanine, 3-hydroxy-alpha-methyl-. One notable approach involves regioselective installation of hydroxyl and methyl groups onto L-tyrosine derivatives . The synthesis can be optimized to yield high purity and bioactivity.

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of Phenylalanine, 3-hydroxy-alpha-methyl- compared to related compounds:

Compound NameMolecular FormulaKey Characteristics
PhenylalanineC₉H₁₁NO₂Essential amino acid; primary building block for proteins
TyrosineC₉H₁₁NO₃Precursor to dopamine; lacks methyl group
MethyldopaC₁₄H₁₅N₂O₄SAntihypertensive agent; contains additional hydroxyl group
L-DOPAC₉H₁₁NO₄Used in Parkinson's disease treatment; direct dopamine precursor

Case Studies and Research Findings

  • Neurotransmitter Regulation : A study highlighted that Phenylalanine derivatives can enhance the activity of phenylalanine hydroxylase (PAH), an enzyme crucial for converting phenylalanine to tyrosine. This regulation is vital in conditions like phenylketonuria (PKU), where PAH activity is deficient .
  • Cardiovascular Health : Another investigation into the antihypertensive properties of Phenylalanine, 3-hydroxy-alpha-methyl- revealed its potential to lower blood pressure by influencing catecholamine levels in the body. This effect was particularly noted in animal models simulating hypertension.
  • Metabolomic Studies : Recent metabolomic investigations have shown altered profiles of amino acids, including phenylalanine derivatives, in athletes under stress conditions. These changes suggest adaptations in energy metabolic pathways that could be influenced by compounds like Phenylalanine, 3-hydroxy-alpha-methyl- .

Q & A

Q. What experimental designs are commonly employed in clinical trials evaluating 3-hydroxy-alpha-methyl-phenylalanine (melphalan) for malignant melanoma?

  • Methodological Answer: Clinical trials often use stratified randomization to group patients by disease stage (e.g., localized, regional metastasis, or distant metastasis) . Dosing regimens typically follow a protocol of 2 mg/kg body weight administered orally in divided doses over multiple courses . Monitoring includes weekly hematological assessments (hemoglobin, leukocyte, and platelet counts) for the first two weeks, followed by regular intervals to detect hematopoietic suppression . Survival outcomes are tracked longitudinally, with endpoints such as tumor involution, symptom relief, and overall survival (OS) . For example, in a 7-year study of 76 patients, survival data were categorized by baseline disease severity (Table 1: Localized vs. Metastatic Groups) .

Q. How is the safety profile of 3-hydroxy-alpha-methyl-phenylalanine assessed in clinical research?

  • Methodological Answer: Safety assessments focus on hematopoietic toxicity (e.g., leukopenia, thrombocytopenia) and gastrointestinal effects (nausea/vomiting). Prophylactic antiemetics like chlorpromazine (25–50 mg) are administered 30–60 minutes before dosing . Longitudinal monitoring of blood counts ensures early detection of myelosuppression, with therapy paused if thresholds are breached (e.g., platelets <50,000/mm³) . In a cohort of 54 advanced melanoma patients, no cases required transfusions, and therapy-related deaths were absent .

Q. What biomarkers are used to evaluate the efficacy of 3-hydroxy-alpha-methyl-phenylalanine in metabolic disorders like phenylketonuria (PKU)?

  • Methodological Answer: Blood phenylalanine (Phe) levels are the primary biomarker for PKU management. Dietary interventions aim to maintain Phe concentrations <360 µmol/L to prevent neurological damage . Advanced techniques like magnetic resonance imaging (MRI) detect white-matter abnormalities despite controlled Phe levels, prompting research into adjunct therapies (e.g., sapropterin) . Longitudinal studies correlate early-life Phe levels with IQ outcomes, supporting "diet for life" protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in survival data from clinical trials using 3-hydroxy-alpha-methyl-phenylalanine for metastatic melanoma?

  • Methodological Answer: Contradictions arise from heterogeneous patient subgroups. For instance, localized melanoma patients (Group 1) showed 60% survival at 43–93 months, while metastatic cohorts (Group 3) had median OS of 6 months . Advanced statistical methods, such as Cox proportional hazards models, adjust for confounders (e.g., baseline metastasis burden). Subgroup analyses reveal that repeated dosing improves tumor involution in responders, but survival benefits are marginal in late-stage disease . Meta-analyses of historical controls (e.g., surgical cohorts) further contextualize outcomes .

Q. What mechanistic insights explain the variable efficacy of 3-hydroxy-alpha-methyl-phenylalanine across cancer types?

  • Methodological Answer: Structural studies using small-angle X-ray scattering (SAXS) and size-exclusion chromatography (SEC) reveal that melphalan’s alkylating activity depends on bidirectional binding to DNA strands . In melanoma, tumor microenvironments with high oxidative stress may inactivate the drug, whereas hematological cancers (e.g., multiple myeloma) show better response due to enhanced cellular uptake . Pharmacodynamic modeling optimizes dosing schedules to balance cytotoxicity and resistance .

Q. How do metabolic pathways involving phenylalanine influence drug toxicity and efficacy?

  • Methodological Answer: Metabolomics profiling (e.g., gas chromatography-mass spectrometry) identifies perturbations in phenylalanine/tyrosine biosynthesis and taurine metabolism during drug exposure . Elevated Phe levels in PKU patients may compete with melphalan for transport proteins, reducing bioavailability . Conversely, co-administration with Phe-restricted diets in PKU models shows improved drug tolerance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.